(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative is then subjected to further functionalization to introduce the benzyl and piperazinyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .
Scientific Research Applications
(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to produce anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide: Similar structure but different functional groups, leading to different biological activities.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: Contains a triazole ring instead of an indole ring, resulting in different chemical properties and applications.
Uniqueness
(1-benzyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .
Properties
Molecular Formula |
C21H23N3O3S |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
(1-benzylindol-2-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C21H23N3O3S/c1-28(26,27)23-13-11-22(12-14-23)21(25)20-15-18-9-5-6-10-19(18)24(20)16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3 |
InChI Key |
IWHFTYVTNWISKD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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